The synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can be achieved through several methods, primarily involving the reaction of specific precursors under controlled conditions. One common synthetic route involves the following steps:
Other synthetic routes have been explored, including reactions using different solvents like toluene or methylene dichloride and varying temperatures and catalysts to optimize yield and purity .
The molecular structure of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one features a benzazepine core characterized by a fused benzene and azepine ring system. Key structural components include:
The compound's three-dimensional conformation can be analyzed using computational methods such as density functional theory (DFT), which provides insights into its electronic properties and potential interactions with biological targets .
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one participates in various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties .
The mechanism of action for compounds like 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one primarily relates to their role as intermediates in synthesizing ivabradine. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), particularly HCN4 in cardiac tissues. This inhibition leads to a decrease in heart rate without affecting myocardial contractility or blood pressure.
The detailed mechanism involves:
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound behaves under various conditions during synthesis and application .
The primary application of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one lies in its role as an intermediate in synthesizing ivabradine. This medication has significant clinical relevance due to its ability to manage heart rate effectively without adversely affecting cardiac output.
Additional potential applications include:
The systematic IUPAC name for the compound is 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, as consistently documented across chemical databases and commercial suppliers [2] [3] [6]. This name precisely defines its benzazepine core structure, indicating:
Alternative chemical names verified through ChemSpider and PubChem include:
According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, this compound belongs to the broader class of dihydrobenzazepinones, characterized by a partially saturated benzazepine core with a carbonyl functionality. Its structure can be formally derived from 2,3-dihydro-1H-benzo[d]azepin-2-one by methoxy substitution at the 7 and 8 positions.
The compound possesses a well-defined molecular formula of C₁₂H₁₃NO₃, as confirmed by multiple analytical sources and high-resolution mass spectrometry [1] [5] [8]. The molecular weight is 219.24 g/mol, calculated from the atomic masses of the constituent elements (C: 12.011×12, H: 1.008×13, N: 14.007×1, O: 15.999×3).
Elemental composition analysis reveals the following mass percentages:
The monoisotopic mass (exact mass) is 219.0895 g/mol, as determined by high-resolution mass spectrometry [5] [10]. This value matches the theoretical mass calculated for C₁₂H₁₃NO₃ (219.089543 Da) within acceptable instrument error margins, confirming the molecular formula.
Table 1: Molecular Formula and Weight Data
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₃NO₃ | PubChem, ChemSpider [1] [10] |
Molecular Weight | 219.24 g/mol | LGC Standards, ChemScene [2] [5] |
Monoisotopic Mass | 219.0895 Da | Sigma-Aldrich, ChemScene [5] [6] |
Elemental Composition (C) | 65.75% | Calculated |
Elemental Composition (H) | 5.98% | Calculated |
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one lacks stereogenic centers in its conventional representation, as confirmed by its symmetrical structure and the absence of chiral atoms in its SMILES notation (COc1cc2CC(=O)NC=Cc2cc1OC
) [3] [5]. The molecule exhibits planarity in its aromatic ring system, while the seven-membered lactam ring adopts a boat-like conformation to minimize steric strain.
Key stereoelectronic features include:
No evidence of stable atropisomers or other stereoisomeric forms has been reported for this compound in the literature derived from the search results.
Limited experimental crystallographic data for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is available in the public domain based on the search results. However, its solid-state properties can be inferred from related structural analogs and supplier descriptions:
The absence of detailed crystallographic reports suggests this compound may not readily form high-quality single crystals suitable for XRD analysis, or such studies have not been published in openly accessible sources. Computational modeling (e.g., using molecular mechanics or DFT) would be necessary to predict detailed solid-state conformation in the absence of experimental data.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7